Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-
Description
Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- is a nitrogen-containing heterocyclic compound characterized by an imidazo[1,2-a]pyrazine core substituted with an indole group at position 2. This scaffold is of significant pharmacological interest due to its structural resemblance to purine bases like adenine, enabling interactions with biological targets such as adenosine receptors (ARs) and kinases . The compound has been explored primarily as an AR antagonist, targeting the human A3 (hA3) and A2A (hA2A) subtypes, which are implicated in inflammatory and neurological disorders .
Properties
CAS No. |
825630-52-2 |
|---|---|
Molecular Formula |
C14H11N5 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H11N5/c15-13-14-18-8-12(19(14)7-6-17-13)10-2-1-3-11-9(10)4-5-16-11/h1-8,16H,(H2,15,17) |
InChI Key |
RYSGHYCPHVPAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CN=C4N3C=CN=C4N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The GBB three-component reaction (3CR) is a cornerstone for synthesizing imidazo[1,2-a]pyrazin-8-amines. For 3-(1H-indol-4-yl) substitution:
-
Components :
-
Conditions :
Mechanistic Pathway
Yield and Selectivity
Buchwald-Hartwig Amination Post-Functionalization
Sequential Synthesis Strategy
Key Steps
Challenges
Metal-Free Iodine-Catalyzed Cyclization
One-Pot Three-Component Synthesis
Advantages
Limitations
Enzymatic Synthesis Using α-Amylase
Biocatalytic Approach
Performance Metrics
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Biological Activities
Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit a range of biological activities, which can be summarized as follows:
- Anticancer Properties: The compound has shown potential as a selective inhibitor for various kinases involved in cancer progression. For instance, a derivative was identified as a potent inhibitor of DDR1 (Discoidin Domain Receptor 1) with an IC50 of 23.8 nM, demonstrating significant selectivity over other kinases .
- Antimicrobial Effects: The compound's structure allows for interactions with microbial enzymes or receptors, making it a candidate for antimicrobial drug development.
- Adenosine Receptor Modulation: The imidazo[1,2-a]pyrazine moiety can bind to adenosine receptors, impacting cellular responses and suggesting therapeutic applications in neuropharmacology .
Case Studies and Research Findings
Several studies have highlighted the potential applications of imidazo[1,2-a]pyrazin-8-amine:
-
DDR1 Inhibition in Cancer Therapy:
- A series of derivatives were synthesized and tested for their ability to inhibit DDR1. Compound 8v demonstrated significant anticancer activity by suppressing tumorigenicity and migration in non-small cell lung cancer (NSCLC) cell lines. The compound's selectivity was confirmed through KINOMEscan screening against a panel of 468 kinases .
- Adenosine Receptor Antagonism:
-
Synthesis and Optimization:
- The synthesis of imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions and intramolecular cyclizations. Techniques like continuous flow synthesis have been explored to enhance yield and purity for industrial applications.
Mechanism of Action
The mechanism of action of 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substitution Patterns and Core Modifications
- 3-(1H-Indol-3-yl)-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine (YVQ) :
This analogue features a pyrazol-4-yl group at position 6 and an indol-3-yl group at position 3. The indole substitution at the 3-position (vs. 4-position in the target compound) may alter receptor binding affinity due to differences in steric and electronic effects . - This derivative is often used as an intermediate for further functionalization .
- 3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine: Replacement of indole with a benzothiophene group introduces sulfur, which may improve lipophilicity and membrane permeability.
- Imidazo[1,2-a]pyridin-8-amine :
Replacing the pyrazine ring with pyridine reduces nitrogen content, diminishing hydrogen-bonding capacity. This modification simplifies synthesis but may reduce affinity for ARs .
Key Structural Comparisons (Table 1)
Pharmacological and Functional Comparisons
Target Selectivity and Potency
- Adenosine Receptor Antagonism: The target compound exhibits nanomolar affinity for hA3 and hA2A receptors, with selectivity over hA1 and hA2B subtypes. This contrasts with YVQ, which shows preferential activity against kinases like Aurora-A (IC50 = 12 nM) due to its pyrazole substituent .
- Kinase Inhibition: Derivatives such as 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine (from ) demonstrate 70-fold selectivity for Aurora-A over Aurora-B, attributed to morpholino and pyridyl groups enhancing hydrophobic pocket interactions .
Physicochemical and ADME Properties
- Metabolic Stability : N-Methylation (e.g., in ’s benzothiophene derivative) reduces oxidative deamination, improving metabolic half-life .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- (CAS Number: 825630-52-2), is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C14H11N5
- Molecular Weight: 249.27 g/mol
- IUPAC Name: 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine
Structural Features:
The compound features an imidazo[1,2-a]pyrazine core fused with an indole moiety, which is significant for its biological interactions. The unique structural characteristics contribute to its reactivity and biological activity, particularly in pharmacological contexts.
Biological Activities
Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit a range of biological activities:
- Anticancer Properties:
- Antimicrobial Effects:
- Adenosine Receptor Modulation:
- Neuropharmacological Activity:
The biological activity of imidazo[1,2-a]pyrazin-8-amine is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways or signaling cascades. For example, inhibition of ATPase activity has been observed in certain studies, impacting cellular energy dynamics and proliferation rates .
- Receptor Binding: The binding affinity to adenosine receptors suggests a mechanism where the compound modulates cellular responses through receptor-mediated pathways. Molecular docking studies have provided insights into the binding modes of these compounds at the receptor sites .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyrazine core can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on Indole Ring | Altered binding affinity to ARs |
| Variations in Nitrogen Position | Change in enzyme inhibition potency |
| Presence of Halogens | Increased antimicrobial efficacy |
These findings highlight the importance of structural variations in enhancing the pharmacological profile of imidazo[1,2-a]pyrazin derivatives.
Case Studies
Several key studies illustrate the biological potential of imidazo[1,2-a]pyrazin-8-amines:
- In Vitro Anticancer Activity:
- Adenosine Receptor Studies:
- Neuropharmacological Evaluation:
Q & A
Basic: What synthetic methodologies are effective for preparing imidazo[1,2-a]pyrazin-8-amine derivatives?
Answer:
The Groebke-Blackburn-Bienaymé multicomponent reaction is widely used for synthesizing imidazo[1,2-a]pyrazin-8-amine derivatives. Pyrazine-2,3-diamine acts as an amidine component, reacting with aldehydes and isocyanides under mild conditions to generate libraries of adenine-mimetic compounds in a single step . For specific derivatives like 3-(1H-indol-4-yl)-substituted analogs, functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be required to introduce the indole moiety. Reaction optimization should include solvent polarity screening (e.g., DMF vs. THF) and catalyst selection (e.g., Pd(PPh₃)₄) to improve yields .
Basic: How are structural features of this compound validated in drug discovery workflows?
Answer:
Co-crystallization with target proteins (e.g., PTK6 kinase) provides atomic-resolution structural data. For example, a derivative bound to PTK6 at 1.70 Å resolution revealed key interactions: (1) hydrogen bonding between the pyrazin-8-amine and kinase hinge residues, and (2) hydrophobic stacking of the indole group with a phenylalanine side chain . Complementary techniques include:
- NMR spectroscopy for solution-phase conformation analysis.
- X-ray diffraction of free ligands to confirm solid-state packing and tautomeric forms .
- Mass spectrometry to verify molecular weight and purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activities of this scaffold?
Answer:
Discrepancies in activity (e.g., AChE inhibition vs. kinase targeting) arise from substituent-dependent effects. For example:
- AChE inhibition : 8-(Piperazin-1-yl) derivatives exhibit moderate activity (IC₅₀ ~10–50 μM) due to cation-π interactions with the catalytic site .
- Kinase inhibition : 3-(1H-Indol-4-yl) derivatives show higher selectivity for PTK6 (IC₅₀ <100 nM) via hydrophobic indole-protein interactions .
Methodological recommendations : - Perform target-specific assays (e.g., radiometric kinase assays vs. Ellman’s colorimetric AChE tests) .
- Use molecular dynamics simulations to compare binding modes across targets .
Advanced: What strategies enhance selectivity for adenosine receptor subtypes (A3/A2A) using this scaffold?
Answer:
Structure-activity relationship (SAR) studies highlight:
- A3 selectivity : Introduce bulky substituents (e.g., 2-naphthyl) at the 3-position to exploit hydrophobic subpockets.
- A2A selectivity : Polar groups (e.g., hydroxyl or amine) at the 8-position improve water solubility and hydrogen bonding with Ser277/His278 residues .
Experimental validation : - Radioligand binding assays with [³H]ZM241385 (A2A) or [³H]PSB-603 (A3).
- Functional cAMP assays in HEK293 cells expressing receptor subtypes .
Basic: What safety protocols are critical when handling this compound in vitro?
Answer:
- Inhalation/contact risks : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory/skin irritation .
- First aid : For skin exposure, wash with water for ≥15 minutes; consult medical attention if irritation persists. Store at 2–8°C in airtight containers to prevent degradation .
Advanced: How can co-crystal engineering improve pharmacokinetic properties?
Answer:
Co-crystals with pharmaceutically acceptable co-formers (e.g., oxetan-3-yl piperazine) enhance solubility and bioavailability. For example:
- Co-crystal characterization : Use PXRD, DSC, and FTIR to confirm stoichiometry and stability.
- In vitro dissolution testing : Compare co-crystal vs. free base solubility in biorelevant media (e.g., FaSSIF) .
Advanced: What computational tools predict off-target interactions for this scaffold?
Answer:
- Docking studies : Glide or AutoDock Vina to screen against kinase or GPCR libraries.
- Pharmacophore modeling : Identify shared features (e.g., hydrogen bond acceptors) across unintended targets.
- Machine learning : Train models on ChEMBL bioactivity data to flag high-risk off-targets .
Basic: How is antioxidant activity evaluated for Alzheimer’s-related derivatives?
Answer:
- DPPH/ABTS assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS).
- Cellular oxidative stress models : Use SH-SY5Y neurons treated with H₂O₂ or Aβ₁–42, followed by ROS detection via DCFH-DA fluorescence .
Advanced: What in vivo models validate dual AChE/kinase inhibition efficacy?
Answer:
- AD models : APP/PS1 transgenic mice for cognitive improvement (Morris water maze) and Aβ plaque reduction.
- Cancer models : Xenograft mice with PTK6-overexpressing tumors (e.g., MDA-MB-231) to assess tumor growth inhibition .
Advanced: How do tautomeric forms impact biological activity?
Answer:
The imidazo[1,2-a]pyrazine core exhibits keto-enol tautomerism, altering hydrogen-bonding capacity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
